molecular formula C20H20O4 B256788 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one

Cat. No. B256788
M. Wt: 324.4 g/mol
InChI Key: ZSQKNCKYNCQYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one, also known as MDB or MDBP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic effects. MDB has been found to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one is not fully understood. However, it is believed that 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been found to have several biochemical and physiological effects. Research has shown that 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been found to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been shown to have anticancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been found to be stable under various conditions. However, there are also limitations to using 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one in lab experiments. For example, the exact mechanism of action of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one is not fully understood, which can make it difficult to design experiments to test its therapeutic effects.

Future Directions

There are several future directions for research on 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one. One area of research is to further investigate the mechanism of action of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one. Additionally, research can be conducted to determine the optimal dosage and administration of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one for therapeutic use. Furthermore, research can be conducted to investigate the potential use of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one in the treatment of various diseases, such as cancer and inflammatory disorders.
In conclusion, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one is a synthetic compound that has potential therapeutic effects. Research has shown that 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has anti-inflammatory, antioxidant, and anticancer properties. While the exact mechanism of action of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one is not fully understood, it is believed that 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one modulates various signaling pathways in the body. Future research can be conducted to further investigate the therapeutic potential of 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one and its mechanism of action.

Synthesis Methods

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one can be synthesized through a multi-step process, which involves the reaction of 2,3-dihydro-4H-chromen-4-one with 2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ylmethylamine in the presence of a catalyst. The resulting product is then further modified to obtain 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one.

Scientific Research Applications

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic effects. Research has shown that 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been found to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, 6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one has been shown to have anticancer properties and can induce apoptosis in cancer cells.

properties

Product Name

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydro-4H-chromen-4-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

6-methyl-2-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O4/c1-13-4-6-17-15(10-13)16(21)12-19(24-17)14-5-7-18-20(11-14)23-9-3-2-8-22-18/h4-7,10-11,19H,2-3,8-9,12H2,1H3

InChI Key

ZSQKNCKYNCQYFS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCCCO4

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCCCO4

Origin of Product

United States

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